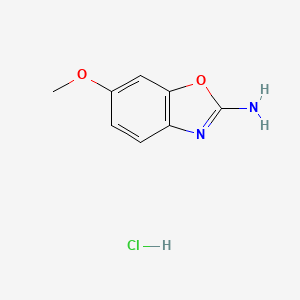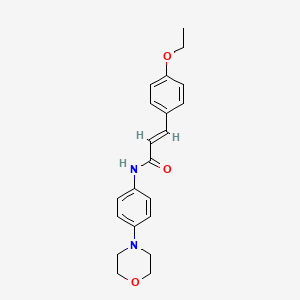![molecular formula C14H19N5O3S B2956265 2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 2176152-19-3](/img/structure/B2956265.png)
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both imidazolidinone and thiazole moieties. These structural elements are known for their significant biological and chemical properties, making the compound a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents include thionyl chloride, acetic anhydride, and various amines. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining stringent quality control measures. The use of catalysts and optimized reaction pathways can further improve the overall yield and reduce production costs .
化学反应分析
Types of Reactions
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The imidazolidinone moiety may inhibit enzyme activity by binding to the active site, while the thiazole ring can interact with cellular receptors to modulate biological pathways. These interactions lead to various pharmacological effects, including anti-inflammatory and antimicrobial actions.
相似化合物的比较
Similar Compounds
Imidazolidinone Derivatives: Compounds like 1,3-diazole and its derivatives.
Thiazole Derivatives: Compounds such as thiamine and its analogs.
Uniqueness
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its combined structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-17-12(21)9-19(14(17)22)10-2-5-18(6-3-10)8-11(20)16-13-15-4-7-23-13/h4,7,10H,2-3,5-6,8-9H2,1H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORSBBOMVAYMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2956184.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2956187.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2956190.png)
![Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2956191.png)

![2-[benzyl(propan-2-yl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2956193.png)
![N-(1-{1-[2-(4-chlorophenyl)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2956194.png)

![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B2956197.png)
![5-amino-1-{[(4-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956200.png)

![3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid](/img/structure/B2956203.png)
